Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H23ClN4O2 It is characterized by the presence of a tert-butyl ester group, a chloropyridazine moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Chloropyridazine Intermediate: The synthesis begins with the chlorination of pyridazine to form 6-chloropyridazine.
Alkylation: The 6-chloropyridazine is then alkylated with an appropriate alkylating agent to introduce the methyl group.
Azetidine Ring Formation: The alkylated intermediate undergoes a cyclization reaction to form the azetidine ring.
Esterification: Finally, the azetidine intermediate is esterified with tert-butyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridazine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyridazine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The azetidine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl]amino]piperidine-1-carboxylate
- Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl]amino]pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with piperidine or pyrrolidine rings. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-11(9-19)18(4)7-10-5-6-12(15)17-16-10/h5-6,11H,7-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKJBVQWVIJRCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)CC2=NN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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